
3-Chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine, commonly referred to as CPTP, is a small molecule compound with a range of applications in scientific research. CPTP is a trifluoromethylated pyridinamine derivative, and is a promising compound for use in a variety of laboratory experiments.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pesticides : Compounds similar to 3-Chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine are used in synthesizing pesticides. For example, 2,3-Dichloro-5-trifluoromethyl pyridine is an important pyridine derivative used in pesticide synthesis (Lu Xin-xin, 2006).
Catalysis in Organic Chemistry : These compounds can act as catalysts in organic reactions. For instance, trifluoromethanesulfonic (triflic) acid catalyzes cyclisation of homoallylic sulfonamides to form pyrrolidines, which is significant in the formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).
Intermediates in Chemical Synthesis : They serve as intermediates in chemical synthesis, like in the production of the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
Synthesis of Novel Compounds : They are used in the synthesis of novel compounds, such as in the creation of prolines bearing fluorinated one-carbon units (R. Nadano et al., 2006).
Biological and Medicinal Applications
Antimicrobial Activities : Research shows antimicrobial activities in similar compounds. For example, 2-Chloro-6-(trifluoromethyl)pyridine exhibits antimicrobial properties and affects DNA interactions (M. Evecen et al., 2017).
Drug Delivery Systems : Certain pyrenyl derivatives, when encapsulated in water-soluble metalla-cages, have shown potential in drug delivery systems, especially in cancer treatment (J. Mattsson et al., 2010).
Protonation of Chlorophyll Derivatives : The compounds are also used in the synthesis and study of chlorophyll derivatives, which are significant in understanding photosynthesis and related processes (Youhei Yamamoto & H. Tamiaki, 2015).
Synthesis of Nucleoside Analogs : They are used in the synthesis of nucleoside analogs, which are important in medical research and drug development (T. Maruyama et al., 1999).
特性
IUPAC Name |
3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3/c13-10-4-9(12(14,15)16)7-19-11(10)18-6-8-2-1-3-17-5-8/h1-5,7H,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJDYDWABUYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)

![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)
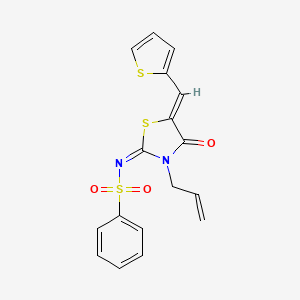
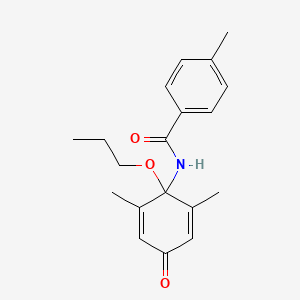
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)
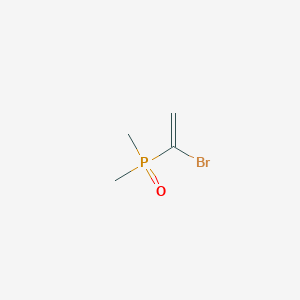

![3-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2813720.png)
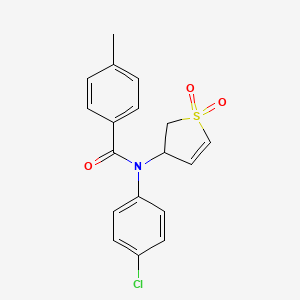
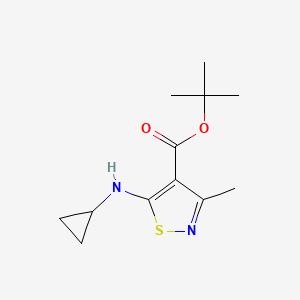
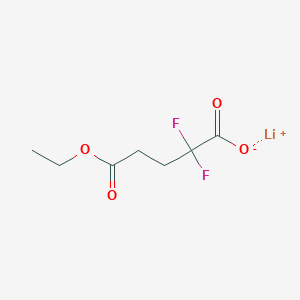
![8-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B2813729.png)
